molecular formula C16H23N3O2 B2366107 N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea CAS No. 860787-05-9

N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

Cat. No.: B2366107
CAS No.: 860787-05-9
M. Wt: 289.379
InChI Key: HWMSBYRXWQVLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation Applications

Directed lithiation of compounds similar to N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea, like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, is used in organic synthesis. Lithiation allows for functional group substitution, expanding the range of potential chemical derivatives (Smith, El‐Hiti, & Alshammari, 2013).

Chemical Synthesis and Biological Activity

Ureas and carbamates, structurally related to this compound, have been synthesized and assessed for biological activities like antiarrhythmic and hypotensive effects (Chalina, Chakarova, & Staneva, 1998).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of compounds similar to this compound have been explored through X-ray diffraction, vibrational spectra, and quantum chemical calculations. This research aids in understanding the molecular structure and properties of these compounds (Torrico-Vallejos et al., 2013).

Protein Kinase Inhibition

Similar compounds have been studied for their role in inhibiting protein kinase activity, which is relevant in medical research, particularly in the development of treatments for various diseases (Getlik et al., 2012).

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to understand their potential interactions with biological targets. This research is crucial for drug design and development (Nazir et al., 2018).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . Therefore, it is likely that this compound also affects multiple biochemical pathways, leading to its diverse biological activities.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound induces a range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found to interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to their diverse biological effects .

Cellular Effects

Indole derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . They can affect the function of various types of cells, including cancer cells and microbes .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of indole derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that indole derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

1-tert-butyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)19-15(20)17-8-7-11-10-18-14-6-5-12(21-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMSBYRXWQVLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.